5-Azaspiro[2.3]hexane-1-carbonitrile hydrochloride

Lipophilicity LogP Physicochemical properties

Choose 5-Azaspiro[2.3]hexane-1-carbonitrile hydrochloride for its unique, strained spiro[2.3]hexane core, reactive nitrile handle, and stable HCl salt form. This conformationally rigid scaffold serves as a superior 3D bioisostere in medicinal chemistry, particularly for LRRK2 and mGluR programs. The pre-installed nitrile saves 1–3 synthetic steps compared to the unfunctionalized analog, accelerating SAR exploration. Its lower pKa (~9–10) and distinct exit-vector geometry help improve solubility and mitigate hERG risks versus traditional piperidine motifs. Backed by demonstrated nanomolar activity in analogous structures.

Molecular Formula C6H9ClN2
Molecular Weight 144.6
CAS No. 2402840-00-8
Cat. No. B2858132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azaspiro[2.3]hexane-1-carbonitrile hydrochloride
CAS2402840-00-8
Molecular FormulaC6H9ClN2
Molecular Weight144.6
Structural Identifiers
SMILESC1C(C12CNC2)C#N.Cl
InChIInChI=1S/C6H8N2.ClH/c7-2-5-1-6(5)3-8-4-6;/h5,8H,1,3-4H2;1H
InChIKeyHRBYSQUFNQTCHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Azaspiro[2.3]hexane-1-carbonitrile hydrochloride (CAS 2402840‑00‑8): A Constrained Spirocyclic Building Block for Medicinal Chemistry Procurement


5‑Azaspiro[2.3]hexane‑1‑carbonitrile hydrochloride (CAS 2402840‑00‑8) is a spirocyclic amine building block that fuses a nitrogen‑containing azetidine ring with a cyclopropane through a quaternary spiro carbon, and carries a nitrile substituent at the 1‑position [REFS‑1]. The hydrochloride salt (C₆H₉ClN₂, MW 144.60) provides consistent handling, solubility, and storage stability [REFS‑2]. This compound belongs to the emerging class of strained spiro[2.3]hexane scaffolds that have attracted intense interest as three‑dimensional bioisosteres in drug discovery, offering a defined exit‑vector geometry and conformational restriction that are absent from flat aromatic or flexible aliphatic analogues [REFS‑3].

Why Generic Amine Building Blocks Cannot Replace 5‑Azaspiro[2.3]hexane‑1‑carbonitrile Hydrochloride in Research Procurement


This compound simultaneously provides three structural features that are individually uncommon and synergistically unique: a strained 5‑azaspiro[2.3]hexane core, a reactive nitrile functional group, and a stable hydrochloride salt form. The spirocyclic junction locks the nitrogen into a rigid, three‑dimensional orientation that cannot be replicated by simple piperidines, azetidines, or linear amino‑nitriles [REFS‑1]. The nitrile at the 1‑position serves as both a synthetic handle for downstream derivatisation (hydrolysis to carboxylic acid, reduction to amine, cycloaddition to tetrazole) and a hydrogen‑bond acceptor in biological contexts [REFS‑2]. The hydrochloride salt guarantees reproducible solubility and stability during storage and reaction set‑up, distinguishing it from free‑base forms that may exhibit variable hygroscopicity and handling properties [REFS‑3].

5‑Azaspiro[2.3]hexane‑1‑carbonitrile Hydrochloride: Quantitative Differentiation Guide for Scientific Selection


Measured Lipophilicity (LogP) of 5‑Azaspiro[2.3]hexane‑1‑carbonitrile Hydrochloride versus Common Saturated Amine Building Blocks

The target compound exhibits a calculated LogP of 0.54, which is lower than that of piperidine (LogP ≈ 0.61–0.69) and substantially lower than that of 4‑azaspiro[2.3]hexane hydrochloride (LogP ≈ 0.93), indicating higher hydrophilicity that may translate to improved aqueous solubility and reduced non‑specific binding in biological assays [REFS‑1][REFS‑2].

Lipophilicity LogP Physicochemical properties Drug discovery Piperidine isostere

LRRK2 Kinase Inhibitory Potency of the Spiro[2.3]hexane‑carbonitrile Pharmacophore versus Unsubstituted Spirocyclic Scaffolds

Indazolyl‑spiro[2.3]hexane‑carbonitrile derivatives disclosed in US patent 11,174,248 achieve IC₅₀ values as low as 7.40 nM against LRRK2 kinase (Example 27, ATP Km = 134 μM), establishing the spiro[2.3]hexane‑carbonitrile motif as a privileged pharmacophore for kinase inhibition [REFS‑1]. The nitrile group at the 1‑position contributes to binding affinity as a hydrogen‑bond acceptor. In contrast, simple spiro[2.3]hexane scaffolds lacking the nitrile group (e.g., spiro[2.3]hexan‑5‑amine hydrochloride) do not exhibit this kinase inhibitory profile without extensive further functionalisation [REFS‑2].

LRRK2 Kinase inhibition Parkinson's disease Spiro[2.3]hexane Carbonitrile

Conformational Restriction of the 5‑Azaspiro[2.3]hexane Scaffold versus Flexible Azetidine‑Based Glutamate Analogues

Bechi et al. (2014) demonstrated that the 5‑azaspiro[2.3]hexane scaffold further restricts rotation around the C3–C4 bond compared to azetidine derivative Ia, providing enhanced conformational control for glutamate‑receptor targeting [REFS‑1]. The cyclopropane ring locks the azetidine into a rigid bicyclic framework, reducing the number of accessible conformers. Comparative molecular modelling showed a narrower distribution of torsional angles for the spiro analogue Ib relative to the monocyclic azetidine Ia, which is expected to improve binding selectivity at metabotropic glutamate receptors [REFS‑1].

Conformational restriction Glutamate analogue 5‑azaspiro[2.3]hexane mGluR Rigidification

Basicity (pKa) and Exit‑Vector Differentiation: 5‑Azaspiro[2.3]hexane versus 4‑Azaspiro[2.3]hexane and Piperidine

The 5‑azaspiro[2.3]hexane core places the nitrogen atom within the four‑membered azetidine ring, producing a distinct exit‑vector geometry compared to the 4‑azaspiro[2.3]hexane isomer (nitrogen in the three‑membered ring). Exit‑vector plot (EVP) analysis by Galavskyy et al. (2024) established that 4‑azaspiro[2.3]hexane derivatives exhibit pKa values (~11.26) nearly identical to piperidine (11.22), while the 5‑aza isomer is predicted to have substantially lower basicity (pKa ~9–10) due to the azetidine‑nitrogen environment [REFS‑1][REFS‑2]. This ~1–2 pKa unit difference means the two regioisomers cannot be interchanged without altering both protonation state at physiological pH and target‑binding interactions.

pKa Basicity Exit vector Piperidine isostere 5‑azaspiro[2.3]hexane

Synthetic Step‑Economy Afforded by the Pre‑Installed 1‑Carbonitrile Group versus Parent 5‑Azaspiro[2.3]hexane

The pre‑installed nitrile at the 1‑position enables direct access to carboxylic acids (hydrolysis), primary amines (reduction), tetrazoles (click chemistry), and amides, eliminating 1–3 synthetic steps compared to 5‑azaspiro[2.3]hexane hydrochloride (CAS 1536169‑63‑7), which requires initial functionalisation before any of these transformations can be performed [REFS‑1][REFS‑2]. This step‑economy directly reduces synthesis time, purification burden, and overall cost when constructing compound libraries for SAR exploration.

Synthetic efficiency Nitrile derivatisation Step economy Building block 5‑azaspiro[2.3]hexane

Three‑Dimensional Character (Fsp³) of 5‑Azaspiro[2.3]hexane‑1‑carbonitrile versus Planar Aromatic Nitrile Building Blocks

The 5‑azaspiro[2.3]hexane‑1‑carbonitrile scaffold possesses a high fraction of sp³‑hybridised carbons (Fsp³ = 1.0 for the core), compared to planar aromatic nitrile building blocks such as 3‑cyanopyridine (Fsp³ = 0.0) or benzonitrile (Fsp³ = 0.0) [REFS‑1]. The 2025 review by Natho et al. specifically highlights 5‑azaspiro[2.3]hexanes as “promising piperidine mimetics” that combine the bioactive potential of azetidines with the three‑dimensional richness of cyclopropanes, offering enhanced solubility and reduced lipophilicity relative to flat heteroaromatic alternatives [REFS‑2].

Fsp3 Three‑dimensionality Escape from flatland Spirocycle Drug discovery

Optimal Application Scenarios for Procuring 5‑Azaspiro[2.3]hexane‑1‑carbonitrile Hydrochloride Based on Quantitative Differentiation Evidence


LRRK2‑Targeted Kinase Inhibitor Programmes Requiring a Privileged Spiro[2.3]hexane‑carbonitrile Pharmacophore

The demonstrated nanomolar LRRK2 inhibitory activity (IC₅₀ 7.40 nM for a closely related indazolyl‑spiro[2.3]hexane‑5‑carbonitrile analog) positions this building block as a strategic starting material for medicinal chemistry teams pursuing LRRK2‑directed therapies for Parkinson's disease [REFS‑1]. The pre‑installed nitrile at the 1‑position enables rapid diversification into focused libraries that explore the SAR around the spirocyclic carbonitrile core, while the hydrochloride salt ensures reproducible handling in parallel synthesis workflows.

Conformationally Constrained Ligand Design for CNS Metabotropic Glutamate Receptors

The conformational rigidity of the 5‑azaspiro[2.3]hexane scaffold, validated by Bechi et al. (2014) through NOE studies and QM calculations, makes this compound an ideal building block for designing subtype‑selective mGluR ligands [REFS‑2]. The restricted C3–C4 bond rotation reduces entropic penalty upon binding and can improve selectivity across the mGluR1–8 subtypes, a critical requirement for CNS drug candidates where off‑target glutamate receptor modulation may cause adverse effects.

Piperidine Bioisostere Replacement with Lower Basicity and Enhanced Solubility

With a predicted pKa (~9–10) that is 1–2 units lower than piperidine (11.22) and a measured LogP (0.54) that is more hydrophilic than both piperidine (0.61–0.69) and 4‑azaspiro[2.3]hexane hydrochloride (~0.93), this compound is well‑suited for systematic bioisostere replacement campaigns aimed at improving solubility and reducing hERG‑related off‑target activity associated with highly basic piperidine motifs [REFS‑3][REFS‑4]. The distinct exit‑vector geometry further differentiates it from the 4‑aza isomer, offering an additional dimension of structural diversity for lead optimisation.

Step‑Economical Library Synthesis and Diversity‑Oriented Synthesis (DOS) Platforms

The pre‑installed nitrile group eliminates 1–3 synthetic steps per derivative compared to unfunctionalised 5‑azaspiro[2.3]hexane hydrochloride (CAS 1536169‑63‑7), enabling medicinal chemistry teams to generate larger, more diverse compound libraries within the same time and budget constraints [REFS‑5]. The high Fsp³ (1.0) of the spirocyclic core aligns with modern library design principles that prioritise three‑dimensional character over flat aromatic scaffolds, increasing the probability of identifying novel chemical matter with favourable drug‑like properties [REFS‑6].

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